molecular formula C21H28O2 B1233274 Tetrahydrogestrinone CAS No. 618903-56-3

Tetrahydrogestrinone

Cat. No.: B1233274
CAS No.: 618903-56-3
M. Wt: 312.4 g/mol
InChI Key: OXHNQTSIKGHVBH-ANULTFPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrogestrinone is a synthetic anabolic-androgenic steroid that was first identified in the early 2000s. It is a derivative of gestrinone and has a structure closely related to trenbolone. This compound was never marketed for medical use but gained notoriety for its illicit use in sports doping to enhance athletic performance .

Preparation Methods

Tetrahydrogestrinone is synthesized by the hydrogenation of gestrinone. The process involves the use of a catalyst, typically palladium on activated carbon, in a methanol solution. The reaction is carried out in an ice bath, and hydrogen gas is purged through the solution before adding gestrinone . This method ensures the reduction of the 17-ethynyl group to an ethyl group, resulting in the formation of this compound .

Chemical Reactions Analysis

Tetrahydrogestrinone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on activated carbon, and methanol. The major products formed from these reactions are this compound and its various metabolites .

Scientific Research Applications

Tetrahydrogestrinone has been primarily studied for its anabolic and androgenic properties. It has been shown to bind to androgen receptors with high affinity, similar to dihydrotestosterone, and promotes muscle growth and differentiation . Its use in scientific research includes:

    Chemistry: Studying its synthesis and structural modifications.

    Biology: Investigating its effects on androgen receptors and muscle differentiation.

    Medicine: Although not used clinically, it provides insights into the development of anabolic steroids and their effects on the human body.

    Industry: Its detection methods have been crucial in anti-doping efforts in sports

Mechanism of Action

Tetrahydrogestrinone exerts its effects by binding to androgen receptors with high affinity. This binding activates androgen receptor-mediated signaling pathways, leading to increased expression of myogenic determination and myosin heavy chain type II proteins. These proteins are crucial for muscle differentiation and growth . The compound also prevents the atrophy of muscle tissues in castrated male rats, indicating its potent anabolic effects .

Comparison with Similar Compounds

Tetrahydrogestrinone is similar to other anabolic-androgenic steroids such as:

    Gestrinone: Its parent compound, used to treat endometriosis.

    Trenbolone: A veterinary androgen with a similar structure.

    Nandrolone: Another anabolic steroid with similar androgenic properties.

This compound is unique due to its high potency and specific structural modifications, such as the reduction of the 17-ethynyl group to an ethyl group .

Properties

IUPAC Name

(8S,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHNQTSIKGHVBH-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210901
Record name Tetrahydrogestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahydrogestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

618903-56-3
Record name Tetrahydrogestrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618903-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrogestrinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618903563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrogestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrahydrogestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROGESTRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643MR6L9LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetrahydrogestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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